tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as amination, protection, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carbamate functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-aminocyclohexyl)carbamate
- tert-Butyl (2-aminopropyl)carbamate
Uniqueness
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C17H33N3O3 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-10-8-7-9-13(14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21) |
InChI Key |
SQQMVVUDDZYMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.